3-(2-chlorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide
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Overview
Description
3-(2-chlorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a benzofuran core, a chlorobenzamido group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide typically involves multiple steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate acetylene derivative under acidic conditions.
Introduction of the Chlorobenzamido Group: The chlorobenzamido group is introduced via an amide coupling reaction. This involves reacting 2-chlorobenzoic acid with an amine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Attachment of the Fluorophenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzofuran derivatives depending on the substituents used.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-chlorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Its potential to interact with specific enzymes or receptors could make it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-(2-chlorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of the chlorobenzamido and fluorophenyl groups suggests it could form strong interactions with protein targets, potentially inhibiting or activating their function.
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorobenzamido)-N-(4-methylphenyl)benzofuran-2-carboxamide: Similar structure but with a methyl group instead of a fluorine atom.
3-(2-bromobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide: Similar structure but with a bromine atom instead of a chlorine atom.
3-(2-chlorobenzamido)-N-(4-fluorophenyl)benzothiophene-2-carboxamide: Similar structure but with a benzothiophene core instead of a benzofuran core.
Uniqueness
The unique combination of the benzofuran core with the chlorobenzamido and fluorophenyl groups gives 3-(2-chlorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[(2-chlorobenzoyl)amino]-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClFN2O3/c23-17-7-3-1-5-15(17)21(27)26-19-16-6-2-4-8-18(16)29-20(19)22(28)25-14-11-9-13(24)10-12-14/h1-12H,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVLTUMONWTJPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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